Potassium thioacetate

Catalog No.
S652534
CAS No.
10387-40-3
M.F
C2H4KOS
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium thioacetate

CAS Number

10387-40-3

Product Name

Potassium thioacetate

IUPAC Name

ethanethioic S-acid

Molecular Formula

C2H4KOS

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

SDJHDRMYZQFJJO-UHFFFAOYSA-N

SMILES

CC(=S)[O-].[K+]

solubility

Soluble in water, diethyl ether and acetone
Soluble (in ethanol)

Synonyms

Thioacetic Acid Potassium Salt; Ethanethioic Acid Potassium Salt; MeCOSK; Potassium Ethanethioate; Potassium Thioethanoate; Potassium Thiolacetate; S-Potassium Thioacetate;

Canonical SMILES

CC(=O)S.[K]

The exact mass of the compound Potassium ethanethioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409727. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium thioacetate is a solid, highly nucleophilic sulfur-transfer reagent fundamentally utilized for the stereospecific introduction of thiol groups via SN2 displacement or Mitsunobu-type inversions. By reacting with alkyl halides, sulfonates, or epoxides, it forms stable thioester intermediates that can be subsequently hydrolyzed to yield free thiols. From a procurement and process chemistry perspective, potassium thioacetate is prioritized over volatile sulfur precursors because it is a bench-stable solid that circumvents the severe stench, flammability, and toxicity hazards associated with free thioacetic acid or hydrogen sulfide. Furthermore, the potassium counterion offers distinct solubility and reactivity advantages in polar aprotic solvents compared to its sodium counterpart, making it highly effective for scalable thioesterifications and complex pharmaceutical semisyntheses [1].

Substituting potassium thioacetate with generic alternatives frequently compromises both process safety and synthetic yield. The use of free thioacetic acid requires in situ deprotonation with strong bases, introducing variable stoichiometry and exposing personnel to a highly volatile, corrosive, and malodorous liquid. Substituting with sodium hydrosulfide (NaSH) or hydrogen sulfide to directly generate thiols fails in many workflows due to over-alkylation, where the highly reactive thiolate intermediate attacks unreacted starting material to form unwanted symmetric dialkyl sulfides. Even substituting with the closely related sodium thioacetate can be detrimental in complex syntheses; the harder sodium cation forms tighter ion pairs and exhibits lower solubility in preferred polar aprotic solvents (like DMF), which depresses reaction rates and yields in sterically hindered nucleophilic displacements [1].

Yield Superiority in Hindered Epoxide Opening (KSAc vs. NaSAc)

In the semisynthesis of D-ring modified taxoids, the choice of the thioacetate counterion dictates the viability of the reaction. When attempting to open a sterically hindered 4(20)-epoxide using sodium thioacetate (generated in situ), the reaction afforded a low yield. Switching the nucleophile to pre-formed potassium thioacetate under identical solvent conditions (DMF) dramatically improved the conversion, increasing the isolated yield from 17% to 76%. This is attributed to the softer potassium cation, which provides weaker ion-pairing and superior solubility in polar aprotic solvents, thereby enhancing the nucleophilicity of the thioacetate anion [1].

Evidence DimensionIsolated product yield in sterically hindered epoxide opening
Target Compound Data76% yield (using Potassium thioacetate)
Comparator Or Baseline17% yield (using Sodium thioacetate)
Quantified Difference4.4-fold increase in product yield
ConditionsReactions performed in dry DMF at 65 °C for 4 hours

Demonstrates that procuring the potassium salt is essential for achieving viable yields in complex, sterically hindered pharmaceutical intermediates where the sodium salt fails.

Process Safety and Handling Profile (KSAc vs. Thioacetic Acid)

For industrial and bench-scale procurement, the physical state of the sulfur reagent dictates the required engineering controls. Free thioacetic acid is a highly flammable, corrosive liquid with a boiling point of 93 °C and a severe, pervasive stench that requires stringent containment and in situ base activation. In contrast, potassium thioacetate is a stable, solid salt with a significantly lower vapor pressure and a manageable odor profile. Utilizing the pre-formed potassium salt eliminates the exothermic deprotonation step and mitigates the risk of volatile sulfur exposure during reagent weighing and addition .

Evidence DimensionPhysical state and handling requirements
Target Compound DataSolid salt, manageable odor, direct addition without base
Comparator Or BaselineThioacetic acid: Volatile liquid (BP 93 °C), severe stench, requires in situ base
Quantified DifferenceElimination of volatile liquid handling and stoichiometric base addition
ConditionsStandard laboratory and pilot-scale material handling

Procuring the solid potassium salt drastically reduces environmental health and safety (EHS) risks and simplifies standard operating procedures during scale-up.

Chemoselectivity in Thiol Generation (KSAc vs. NaSH)

Direct conversion of alkyl halides to thiols using sodium hydrosulfide (NaSH) is frequently plagued by the formation of symmetric dialkyl sulfides (R-S-R), as the initially formed thiol is easily deprotonated and competes with NaSH for the remaining electrophile. Potassium thioacetate circumvents this pathway entirely. By displacing the halide to form a stable thioester intermediate, KSAc effectively masks the sulfur nucleophile, completely preventing the secondary alkylation step. The thioester can then be quantitatively hydrolyzed or reduced in a separate, controlled step to yield the pure primary or secondary thiol without symmetric sulfide contamination[1].

Evidence DimensionFormation of symmetric dialkyl sulfide byproducts
Target Compound Data0% symmetric sulfide during initial SN2 (forms stable thioester)
Comparator Or BaselineNaSH / H2S: Significant R-S-R byproduct formation
Quantified DifferenceComplete suppression of over-alkylation
ConditionsNucleophilic substitution of alkyl halides/sulfonates

Prevents yield loss and eliminates complex chromatographic separations of symmetric sulfide impurities, ensuring high-purity thiol production.

Stereoinvertive Synthesis of Chiral Thiols (Mitsunobu and SN2 Reactions)

Potassium thioacetate is the premier choice for synthesizing chiral thiols from secondary alcohols or their corresponding mesylates/tosylates. Because the KSAc-mediated SN2 displacement proceeds with complete inversion of stereochemistry and avoids the racemization or elimination pathways common with harsher reagents, it is heavily procured for the synthesis of stereodefined sulfur-containing active pharmaceutical ingredients (APIs) [1].

Late-Stage Functionalization in Complex Semisynthesis

In the semisynthesis of complex natural products, such as taxoids or modified peptides, where multiple functional groups are present, the mild reactivity profile of potassium thioacetate is critical. Its ability to operate efficiently in polar aprotic solvents without the need for excess strong bases allows for the selective opening of epoxides or displacement of activated alcohols without degrading sensitive ester or amide linkages [2].

Scale-Up and Industrial Thioesterification

For pilot-plant and commercial-scale manufacturing, potassium thioacetate is prioritized over thioacetic acid to satisfy strict environmental health and safety (EHS) mandates. By utilizing the solid potassium salt, manufacturers avoid the transport, storage, and handling of highly volatile, malodorous liquids, streamlining the production of thioesters used in materials science and polymer surface functionalization .

Physical Description

Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.96199241 g/mol

Monoisotopic Mass

114.96199241 g/mol

Boiling Point

88.00 °C. @ 760.00 mm Hg

Heavy Atom Count

5

Density

1.063-1.067

Melting Point

17 °C

UNII

PS92MLC0FQ

Related CAS

10387-40-3 (potassium salt)
34832-35-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1363 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1363 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1356 of 1363 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10387-40-3

Wikipedia

Potassium_thioacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

Ethanethioic acid, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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